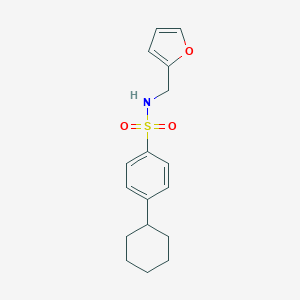
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane, commonly known as BADD, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BADD is a diazepane derivative that contains two azepane rings, which are linked by a sulfonamide bridge. The compound has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of BADD is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting cellular processes and signaling pathways. BADD has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and DNA topoisomerase II, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BADD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been investigated as a potential treatment for various types of cancer. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BADD in lab experiments include its wide range of biological activities and potential applications in the field of medicinal chemistry. However, the limitations of using BADD in lab experiments include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of BADD. One potential direction is the investigation of the compound's potential as a treatment for bacterial and viral infections. Another potential direction is the investigation of the compound's potential as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BADD and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of BADD can be achieved through a multistep process that involves the reaction of 1,2-dibromoethane with 1,6-diazepane to form 1,6-bis(bromoethyl)-1,6-diazepane. This intermediate is then reacted with sodium azide to form 1,6-bis(azidoethyl)-1,6-diazepane. Finally, the compound is reacted with sodium sulfite to form BADD.
Wissenschaftliche Forschungsanwendungen
BADD has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess antitumor properties, and has been investigated as a potential treatment for various types of cancer, including breast cancer and leukemia. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
Eigenschaften
Produktname |
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane |
|---|---|
Molekularformel |
C17H34N4O4S2 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1,4-bis(azepan-1-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C17H34N4O4S2/c22-26(23,18-10-5-1-2-6-11-18)20-14-9-15-21(17-16-20)27(24,25)19-12-7-3-4-8-13-19/h1-17H2 |
InChI-Schlüssel |
WFZYKGGVBSJFNS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)


![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)




![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)